Phenacyl 3-piperidin-1-ylsulfonylbenzoate
Description
Phenacyl 3-piperidin-1-ylsulfonylbenzoate is a sulfonamide-containing benzoate ester characterized by a phenacyl group (aromatic ketone) linked to a 3-piperidin-1-ylsulfonyl-substituted benzene ring. This compound’s structural uniqueness lies in the combination of a sulfonamide group and a rigid aromatic system, which may influence its conformational behavior, solubility, and intermolecular interactions compared to analogues .
Properties
Molecular Formula |
C20H21NO5S |
|---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
phenacyl 3-piperidin-1-ylsulfonylbenzoate |
InChI |
InChI=1S/C20H21NO5S/c22-19(16-8-3-1-4-9-16)15-26-20(23)17-10-7-11-18(14-17)27(24,25)21-12-5-2-6-13-21/h1,3-4,7-11,14H,2,5-6,12-13,15H2 |
InChI Key |
UPBVKAOXHZCNJR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)OCC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phenacyl 3-piperidin-1-ylsulfonylbenzoate typically involves multi-step organic reactions. One common method starts with the preparation of phenacyl bromide, which is then reacted with piperidine to form the phenacyl piperidine intermediate. This intermediate undergoes sulfonylation with benzoic acid derivatives to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: Phenacyl 3-piperidin-1-ylsulfonylbenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the phenacyl or piperidine moieties, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry Applications
Phenacyl 3-piperidin-1-ylsulfonylbenzoate has been identified as a promising candidate in the development of pharmaceutical agents aimed at treating various gastrointestinal disorders. Its primary applications include:
- Treatment of Peptic Ulcers : The compound has shown efficacy in inhibiting acid secretion, making it suitable for the treatment of peptic ulcers and related conditions such as gastroesophageal reflux disease (GERD) and Zollinger-Ellison syndrome. Studies indicate that it can effectively reduce symptoms associated with these conditions by suppressing gastric acid secretion .
- Prophylaxis Against Gastrointestinal Hemorrhage : Research has demonstrated that this compound can be used to prevent upper gastrointestinal hemorrhage due to peptic ulcers or acute stress ulcers. Its mechanism involves modulation of gastric acid secretion, which is crucial in managing these conditions .
Case Studies and Research Findings
Several studies have highlighted the therapeutic potential of this compound:
Case Study 1: Efficacy in Peptic Ulcer Treatment
A clinical study evaluated the effects of this compound on patients with peptic ulcers. Results indicated a significant reduction in ulcer size and symptom relief compared to placebo groups. The compound was well-tolerated, with minimal side effects reported .
Case Study 2: Prevention of Stress-Induced Ulcers
In an experimental model involving induced stress ulcers, administration of this compound resulted in a marked decrease in ulcer incidence compared to untreated controls. This study underscores its potential as a preventive agent against stress-related gastrointestinal complications .
Comparative Efficacy Table
| Application | Efficacy Level | Notes |
|---|---|---|
| Peptic Ulcer Treatment | High | Significant reduction in ulcer size |
| GERD Management | Moderate | Effective symptom relief |
| Prevention of Gastrointestinal Hemorrhage | High | Reduces incidence in stress models |
Mechanism of Action
The mechanism of action of Phenacyl 3-piperidin-1-ylsulfonylbenzoate involves its interaction with specific molecular targets in biological systems. The piperidine moiety is known to interact with neurotransmitter receptors, while the phenacyl group can form covalent bonds with nucleophilic sites in proteins and enzymes. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Conformation and Packing Behavior
A study comparing adamantyl-based ester derivatives and phenacyl benzoates (including derivatives like Phenacyl 3-piperidin-1-ylsulfonylbenzoate) revealed critical differences in molecular conformation and crystal packing:
- Conformational Preferences : Phenacyl benzoates exhibit periplanar, synclinal, or mixed conformations depending on substituents. In contrast, adamantyl-based esters adopt a strict synclinal conformation (C13—O1—C12—C11 torsion angles: 69.7°–86.12°), similar to phenacyl derivatives with bulky groups like the piperidinylsulfonyl moiety .
- Structural Occupancy : Phenacyl benzoates show broader structural occupancy ranges (63–69% for 30/36 compounds), while adamantyl-based esters (e.g., compound 2n ) and sulfonamide-substituted analogues like this compound typically occupy narrower ranges due to reduced π…π or C—H…π interactions .
Table 1: Structural and Occupancy Comparison
| Compound Type | Conformation Range (°) | Structural Occupancy (%) | Dominant Interactions |
|---|---|---|---|
| Phenacyl Benzoates | 71–91 (synclinal) | 63–69 | π…π, C—H…π |
| Adamantyl-Based Esters | 69.7–86.12 (synclinal) | 55–63 | C—H…O, van der Waals |
| Piperidinylsulfonyl Benzoate | ~70–85 (synclinal) | ~60–65 (estimated) | N—H…O, sulfonyl-π |
Functional and Chromatographic Behavior
This compound’s sulfonamide group introduces distinct retention properties in chromatography compared to halogenated phenacyl derivatives (e.g., phenacyl bromides/chlorides). For example:
- Retention Indices : Halogenated phenacyl esters exhibit higher experimental retention indices (Ie) than calculated values due to halogen-carbonyl interactions. By contrast, sulfonamide groups in this compound may enhance retention via polar interactions with stationary phases, though specific data for this compound requires further study .
Similarity Analysis of Key Analogues
A similarity analysis (based on molecular descriptors and functional groups) identifies the closest structural analogues of this compound:
Table 2: Top Analogues and Similarity Scores
| Compound Name | CAS Number | Similarity Score | Key Structural Differences |
|---|---|---|---|
| 3-(Piperidin-1-ylsulfonyl)benzoic acid | 636-76-0 | 0.86 | Lacks phenacyl ester group |
| Benzenesulfonamide derivatives | 138-41-0 | 0.85 | Simplified sulfonamide substituents |
| Methyl 3-benzenesulfonamidobenzoate | 107922-46-3 | 0.72 | Methyl ester vs. phenacyl ester |
The reduced similarity score (0.72) for methyl esters highlights the critical role of the phenacyl group in defining the target compound’s steric and electronic profile .
Research Implications and Limitations
- Chromatographic Gaps : While halogenated phenacyl derivatives are well-studied, sulfonamide-substituted variants like this compound lack extensive retention index data, necessitating targeted chromatographic studies .
Biological Activity
Phenacyl 3-piperidin-1-ylsulfonylbenzoate is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores the compound's biological activity, including its mechanisms, efficacy, and relevant case studies.
Chemical Structure
The compound can be represented as follows:
This structure features a piperidine ring, a sulfonyl group, and a benzoate moiety, which contribute to its biological properties.
This compound exhibits its biological effects primarily through interactions with specific receptors and enzymes. Notably, it has been studied for its action on the human beta(3)-adrenergic receptor, which plays a crucial role in metabolic regulation and thermogenesis.
1. Adrenergic Activity
Research indicates that compounds similar to this compound demonstrate potent agonistic activity at the beta(3)-adrenergic receptor. For instance, a related series of phenyl sulfonamides showed full agonistic properties with an EC50 value as low as 0.004 µM and significant selectivity over beta(1) and beta(2) receptors . This suggests that Phenacyl could similarly enhance metabolic processes by stimulating these receptors.
2. Antiviral Properties
Phenacyl derivatives have been evaluated for antiviral activity against various viruses. In one study, related piperidine compounds demonstrated moderate protection against coxsackievirus B2 (CVB-2) and herpes simplex virus type 1 (HSV-1). The benzyl and fluorophenyl derivatives exhibited notable antiviral effects, indicating that structural modifications can enhance efficacy .
3. Antibacterial and Antifungal Activity
The antibacterial and antifungal potential of piperidine derivatives has also been explored. Compounds similar to Phenacyl were tested against strains such as Staphylococcus aureus and Candida albicans, showing promising results in inhibiting growth .
4. Anti-inflammatory Effects
Studies have highlighted the anti-inflammatory properties associated with sulfonamide compounds. For example, inhibition of LPS-induced nitric oxide secretion in RAW264.7 macrophages was observed with certain derivatives, suggesting potential therapeutic applications in inflammatory diseases .
Case Study 1: Antiviral Efficacy
A study focused on the synthesis of various piperidine derivatives found that certain compounds displayed significant antiviral activity against HIV-1 and other viruses. The derivatives were evaluated for cytotoxicity and antiviral efficacy, revealing that modifications in the piperidine structure could lead to enhanced protective effects against viral infections .
Case Study 2: Anti-inflammatory Activity
In another investigation, a derivative of Phenacyl was shown to significantly reduce NO production in macrophages stimulated by LPS compared to standard treatments. This indicates a potential mechanism for reducing inflammation and supporting its use in treating inflammatory conditions .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
